2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with acetyl and methyl groups, and an acetamide moiety attached to a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution Reactions: The methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting the pyrazole derivative with chloroacetyl chloride, followed by substitution with 4-fluoroaniline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups on the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its fluorophenyl group is particularly interesting for interactions with biological targets.
Medicine
In medicinal chemistry, 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide may be investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, or pharmaceuticals. Its versatility makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the pyrazole ring may contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylacetamide: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its properties.
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide: Contains a bromine atom, which may affect its reactivity and interactions.
Uniqueness
The presence of the fluorophenyl group in 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)acetamide distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-9-15(11(3)20)10(2)19(18-9)8-14(21)17-13-6-4-12(16)5-7-13/h4-7H,8H2,1-3H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCGBRPZFOZONF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)F)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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